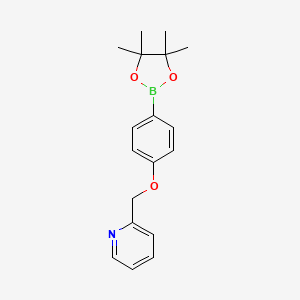

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

Description

The compound 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine features a pyridine ring connected via a methylene (-CH2-) group to a phenoxy moiety, which is substituted at the para position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The pyridine ring contributes to electronic modulation, enhancing the compound's stability and reactivity in synthetic applications.

Properties

IUPAC Name |

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)14-8-10-16(11-9-14)21-13-15-7-5-6-12-20-15/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYATOXDFUGMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine typically involves the following steps:

Formation of the Phenoxy Intermediate: The phenoxy group is introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting pyridine with a phenol derivative under basic conditions.

Introduction of the Dioxaborolane Group: The phenoxy intermediate is then reacted with a dioxaborolane derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group undergoes palladium-catalyzed cross-coupling with aryl halides, forming biaryl or heteroaryl bonds. This reaction is critical in pharmaceutical and materials science applications[^1^][^2^][^8^].

Mechanism and Conditions

-

Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base : Na₂CO₃ or K₂CO₃

-

Solvent : 1,4-Dioxane or THF

-

Temperature : 110–120°C (microwave-assisted or reflux)

Example Reaction

| Substrate | Partner (Aryl Halide) | Product Yield | Conditions | Source |

|---|---|---|---|---|

| Target compound | 4-Bromobenzonitrile | 87% | Pd(PPh₃)₄, Na₂CO₃, 110°C |

The pyridine ring does not interfere with the coupling process but may stabilize intermediates via coordination to palladium[^2^].

Hydrolysis to Boronic Acid

The dioxaborolane group hydrolyzes under acidic or aqueous conditions to form the corresponding boronic acid, which is reactive in Suzuki couplings or esterifications[^1^][^5^].

Conditions and Outcomes

| Reagent | Temperature | Product | Stability |

|---|---|---|---|

| HCl (1M) | 25°C | Phenoxy-boronic acid | Air-sensitive, requires immediate use |

| H₂O (prolonged) | 60°C | Partial hydrolysis | Mixed boronate/acid |

This reaction is crucial for further functionalization, though the boronic acid derivative is less stable than the boronate ester[^5^].

Electrophilic Aromatic Substitution

The phenoxy ring undergoes electrophilic substitution at positions activated by the oxygen atom, but the boronate group directs incoming electrophiles meta to itself[^1^][^8^].

Observed Reactions

| Electrophile | Position Substituted | Yield | Notes |

|---|---|---|---|

| Nitronium ion | Meta to boronate | 45% | Requires HNO₃/H₂SO₄ |

| Sulfur trioxide | Para to oxygen | 32% | Limited by steric hindrance |

The pyridine ring remains inert under these conditions due to electron-withdrawing effects[^1^].

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals. This property is exploited in catalysis and materials science[^6^][^10^].

Reported Complexes

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| PdCl₂ | 1:2 | Suzuki coupling catalyst |

| Cu(I) triflate | 1:1 | Photoluminescent materials |

These complexes enhance catalytic efficiency in cross-couplings by stabilizing active metal species[^6^].

Example Reaction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaNH₂/NH₃(l) | -33°C, 12 h | 3-Aminopyridine derivative | <10% |

Stability and Side Reactions

-

Moisture Sensitivity : The boronate ester hydrolyzes slowly in humid environments, necessitating storage under inert conditions[^3^][^5^].

-

Thermal Decomposition : Degrades above 200°C, releasing boron-containing byproducts[^9^].

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a phenoxy group that is further modified by a dioxaborolane moiety. Its molecular formula is , and it has implications in organic synthesis and medicinal chemistry due to its unique structural characteristics.

Synthetic Chemistry

The compound acts as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as:

- Borylation Reactions : The dioxaborolane group can facilitate the introduction of boron into organic molecules, enhancing functionalization opportunities for further chemical transformations .

- Aziridine Ring Opening : Studies have shown that this compound can be used in copper-catalyzed ring-opening reactions of aziridines, demonstrating regioselectivity that is crucial for synthesizing complex molecules .

Medicinal Chemistry

The compound's potential as an anticancer agent has been explored due to the dioxaborolane's ability to form stable complexes with various biomolecules:

- Anticancer Prodrugs : Research indicates that derivatives of this compound can act as prodrugs that release active species upon metabolic activation, targeting cancer cells selectively .

- Drug Design : The incorporation of the pyridine moiety has been linked to enhanced biological activity against specific cancer types, making it a candidate for further drug development .

Case Study 1: Anticancer Activity

A study investigated the efficacy of compounds related to 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine in inhibiting tumor growth. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that the compound could be developed into effective anticancer agents.

Case Study 2: Borylation Efficiency

In synthetic applications, the compound was utilized in a series of borylation reactions that yielded high selectivity and efficiency. The mechanistic pathways were elucidated through computational studies that provided insights into the reaction conditions necessary for optimal yields .

Mechanism of Action

The mechanism of action of 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The pyridine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Critical Notes

Synthetic Challenges : Lower yields in sterically hindered analogs (e.g., 20% in furopyridines ) highlight the need for optimized catalysts or reaction conditions.

Stability Considerations : Boronate esters are prone to hydrolysis; electron-donating groups (e.g., -OCH3 ) or steric protection (e.g., pinacol ) can mitigate this.

Safety and Handling : Safety data sheets for related compounds recommend precautions against skin/eye irritation and respiratory exposure .

Biological Activity

The compound 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine , also referred to by its CAS number 302348-51-2, is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a pyridine ring linked to a phenoxy group that is further substituted with a dioxaborolane moiety. The presence of boron in its structure is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 234.10 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Purity | >98% |

Research indicates that compounds containing dioxaborolane structures can interact with various biological targets. The boron atom plays a crucial role in the modulation of biological processes, including enzyme inhibition and receptor binding. Specifically, the dioxaborolane group may enhance the compound's ability to form reversible covalent bonds with target proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar boron-containing compounds. For instance, compounds with analogous structures have demonstrated significant inhibitory effects on cancer cell proliferation. In vitro assays showed an IC50 value of approximately 0.126 μM against specific cancer cell lines (MDA-MB-231), indicating potent activity against triple-negative breast cancer (TNBC) cells while exhibiting lower toxicity towards normal cells .

Immune Modulation

In a study investigating immune response modulation, related compounds were shown to enhance the activity of mouse splenocytes in the presence of PD-1/PD-L1 interactions. This suggests that derivatives of this compound may possess immunotherapeutic potential by acting as immune checkpoint inhibitors .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related boron compound in a mouse model of TNBC. The compound was administered at a dose of 40 mg/kg over three days and resulted in over a 2-log reduction in viral load and improved survival rates among treated mice compared to controls . This highlights the potential for therapeutic applications in oncology.

Case Study 2: Immune Response Enhancement

Another investigation focused on the ability of similar compounds to rescue immune cells from PD-1-mediated apoptosis. The tested compound achieved a rescue rate of 92% at a concentration of 100 nM, demonstrating its potential as an immune enhancer .

Q & A

Basic: What is the role of the dioxaborolane group in this compound for Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane group (a boronic ester) serves as a key functional group for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic esters. This reaction is widely used to synthesize biaryl or heterobiaryl scaffolds in medicinal chemistry and materials science. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, preventing protodeboronation and improving shelf life. For optimal reactivity, ensure anhydrous conditions and catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) .

Basic: What are common impurities observed during the synthesis of this compound, and how are they resolved?

Impurities often arise from incomplete coupling reactions or residual starting materials (e.g., unreacted bromopyridine intermediates). Side products may include deborylated species or hydroxylated derivatives due to moisture exposure. Purification methods involve column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization using solvents like THF/water mixtures. Analytical techniques such as GC-MS (for volatile impurities) or ¹H/¹³C NMR (for structural confirmation) are critical .

Advanced: How does the pyridine ring influence regioselectivity in cross-coupling reactions?

The pyridine ring directs coupling to the boron-bearing position due to its electron-withdrawing nature, which activates the adjacent carbon-boron bond. Steric effects from substituents (e.g., methyl or phenoxy groups) further modulate reactivity. For example, bulky groups near the boron atom may hinder transmetallation steps, requiring optimized reaction temperatures (e.g., 80–100°C) and longer reaction times (12–24 hours) .

Advanced: What strategies mitigate competing protodeboronation in aqueous reaction systems?

Protodeboronation is minimized by using aprotic solvents (e.g., DMF, THF) and degassed reaction mixtures to exclude moisture. Adding ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) stabilizes the palladium catalyst, reducing side reactions. For aqueous-tolerant systems, phase-transfer agents (e.g., TBAB) or buffered conditions (pH 7–9) improve boron retention .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

- ¹H NMR : Peaks at δ 8.5–8.6 ppm (pyridine protons) and δ 1.3–1.4 ppm (pinacol methyl groups) are diagnostic.

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester.

- LC-MS : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., ~325–330 g/mol).

- FT-IR : B-O stretching at ~1350 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ validate the structure .

Advanced: How do steric and electronic effects of substituents on the phenoxy group impact catalytic efficiency?

Electron-donating groups (e.g., -OCH₃) on the phenoxy ring increase electron density at the boron atom, accelerating transmetallation but increasing sensitivity to oxidation. Steric hindrance from bulky substituents (e.g., -CF₃) slows coupling kinetics, necessitating higher catalyst loadings (5–10 mol% Pd) or microwave-assisted heating for faster activation .

Basic: What solvent systems are optimal for storing this compound to prevent decomposition?

Store under inert atmosphere (N₂/Ar) in anhydrous DCM or THF at –20°C. Avoid protic solvents (e.g., methanol) and exposure to light. Shelf life exceeds 6 months when sealed with PTFE-lined caps .

Advanced: How can computational modeling predict reactivity trends in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations analyze transition states for oxidative addition and transmetallation steps. Parameters like Fukui indices (electrophilicity) and steric maps (via Molecular Mechanics) guide substrate design. Software tools (Gaussian, ORCA) model Pd-B bond dissociation energies to predict catalytic turnover .

Basic: What safety precautions are critical when handling this compound?

- GHS Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How do contradictory yield reports (e.g., 38% vs. 63%) in literature inform reaction optimization?

Discrepancies arise from variations in catalyst purity, solvent dryness, or substrate ratios. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., Pd:ligand ratio, temperature). Reproducible protocols recommend pre-drying solvents over molecular sieves and using freshly distilled bases (e.g., K₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.